molecular formula C15H26O B1632452 4-Cadinen-7-ol

4-Cadinen-7-ol

Cat. No. B1632452
M. Wt: 222.37 g/mol
InChI Key: MUROKQYXIPVTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-dimethyl-1-propan-2-yl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol is a natural product found in Guatteria blepharophylla, Fabiana imbricata, and Ageratina adenophora with data available.

Scientific Research Applications

Engineering of Sesquiterpene Synthases

Research by Yoshikuni et al. (2006) involved engineering cotton (+)-δ-cadinene synthase to alter its function, resulting in a mutant with higher selectivity to germacrene D-4-ol. This study highlights the potential of manipulating sesquiterpene synthases for different sesquiterpene products, including 4-Cadinen-7-ol (Yoshikuni et al., 2006).

Defensive Roles in Plants

Liu et al. (2020) characterized defensive cadinenes in Eupatorium adenophorum, an invasive plant. They identified cadinene sesquiterpenes, including amorpha-4,7(11)-diene and (-)-amorph-4-en-7-ol, and highlighted their role in plant defense against insects. This study provides insights into the defensive roles of cadinene derivatives, such as 4-Cadinen-7-ol, in plant biology (Liu et al., 2020).

Antifouling Agent Synthesis

Nishikawa et al. (2010, 2011) synthesized 10-isocyano-4-cadinene, a compound related to cadinene derivatives like 4-Cadinen-7-ol. This compound is a potential non-toxic antifouling agent, suggesting potential applications of 4-Cadinen-7-ol in marine biofouling prevention (Nishikawa et al., 2010) (Nishikawa et al., 2011).

Mechanism of Sesquiterpene Synthases

Loizzi et al. (2017) investigated the mechanism of δ‐cadinene synthase, a sesquiterpene cyclase. Their findings on the conversion of substrates to products like germacradien‐4‐ol are relevant to understanding the biosynthesis of related compounds such as 4-Cadinen-7-ol (Loizzi et al., 2017).

Enzymatic Characterization

Burkhardt et al. (2019) characterized three sesquiterpene synthases from Termitomyces, including germacrene D-4-ol synthase. This research aids in understanding the enzymatic pathways leading to various sesquiterpenes, potentially including 4-Cadinen-7-ol (Burkhardt et al., 2019).

Isolation from Natural Sources

Arihara et al. (2004) isolated novel sesquiterpenes from Cryptomeria japonica, contributing to the understanding of naturally occurring cadinene derivatives, which could encompass compounds like 4-Cadinen-7-ol (Arihara et al., 2004).

properties

Product Name

4-Cadinen-7-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

4,7-dimethyl-1-propan-2-yl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol

InChI

InChI=1S/C15H26O/c1-10(2)15(16)8-7-12(4)13-6-5-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3

InChI Key

MUROKQYXIPVTGD-UHFFFAOYSA-N

SMILES

CC1CCC(C2C1CCC(=C2)C)(C(C)C)O

Canonical SMILES

CC1CCC(C2C1CCC(=C2)C)(C(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cadinen-7-ol
Reactant of Route 2
Reactant of Route 2
4-Cadinen-7-ol
Reactant of Route 3
4-Cadinen-7-ol
Reactant of Route 4
4-Cadinen-7-ol
Reactant of Route 5
Reactant of Route 5
4-Cadinen-7-ol
Reactant of Route 6
4-Cadinen-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.